1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide is a chemical compound with the CAS number 497947-23-6. It is a derivative of tetrahydroisoquinoline, which is a bicyclic structure containing nitrogen. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide falls under the category of organic compounds, specifically within the class of isoquinolines. Its classification can be summarized as follows:
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide typically involves several steps starting from readily available precursors. The general synthetic pathway includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are commonly employed to verify the structure and purity of the synthesized compound.
The molecular structure of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide features a bicyclic system with a methyl group attached to the nitrogen atom and a hydroxyl group at the 7-position. The structural representation can be described as follows:
The compound's structural data includes:
This information is critical for understanding its stability and handling during laboratory procedures.
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide can participate in various chemical reactions:
These reactions are typically performed under controlled conditions using appropriate reagents and solvents to ensure selectivity and yield.
The mechanism of action for 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide involves its interaction with biological targets at the molecular level. Research suggests that this compound may modulate various neurotransmitter systems, potentially influencing mood and cognitive functions.
The proposed mechanism includes:
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide exhibits several notable physical properties:
The chemical properties include:
Relevant analytical data should be obtained through standard laboratory techniques such as spectroscopy and chromatography.
Scientific Uses
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide has several applications in scientific research:
The 1,2,3,4-tetrahydroisoquinoline (THIQ) molecular framework represents a privileged scaffold in alkaloid chemistry, first identified in the late 19th century through pioneering investigations of plant-derived substances. These naturally occurring nitrogen-containing compounds have been isolated from diverse botanical sources across multiple plant families, including Cactaceae (notably the Lophophora genus), Papaveraceae (poppy family), and Annonaceae (custard apple family). The discovery of simple THIQ alkaloids such as anhalonidine in peyote cacti provided the initial structural templates that stimulated broader exploration into this heterocyclic system [4].
Over subsequent decades, researchers identified increasingly complex THIQ-based alkaloids exhibiting significant biological activities, ranging from antimicrobial to neuroactive effects. The structural simplicity of the core THIQ nucleus—comprising a fused benzene ring and piperidine-like structure—facilitated extensive synthetic modifications that yielded pharmacologically valuable derivatives. This historical trajectory established THIQ as a fundamental building block in medicinal chemistry, particularly for central nervous system-targeting compounds, with the endogenous presence of certain THIQ derivatives in mammalian brain tissue further elevating their biomedical significance in neuropharmacology research [4].
The THIQ scaffold comprises a benzene ring fused to a piperidine ring, creating a conformationally restricted system that serves as a versatile template for drug design. Structural variations occur primarily through substitutions at three critical positions: the aromatic ring (positions 5-8), the nitrogen atom at position 1, and the carbon atoms within the saturated ring (positions 3 and 4). These modifications profoundly influence molecular properties and biological interactions, establishing distinct pharmacophores within the THIQ chemical space [3] [5].
Table 1: Structural Variations and Pharmacophoric Features of Key THIQ Derivatives
Compound Name | Position 1 Substituent | Position 7 Substituent | Molecular Formula | Pharmacophoric Significance |
---|---|---|---|---|
1,2,3,4-Tetrahydroisoquinolin-7-ol | H | OH | C9H11NO | Catechol-mimetic properties |
1-Methyl-1,2,3,4-tetrahydroisoquinoline | CH3 | H | C10H13N | Enhanced lipophilicity and metabolic stability |
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | CH3 | OH | C10H13NO | Combined N-methylation and phenolic hydroxylation |
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide | CH3 | OH | C10H13NO·HBr | Salt form enhancing crystallinity and solubility |
The strategic introduction of a methyl group at the nitrogen atom (position 1) enhances lipophilicity and metabolic stability, facilitating blood-brain barrier penetration—a critical requirement for neuroactive agents. Simultaneously, hydroxylation at position 7 creates a phenolic moiety that mimics catechol neurotransmitters while enhancing water solubility and providing a site for potential phase II metabolism. The hydrobromide salt form of 1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol further optimizes physicochemical properties by improving crystallinity, thermal stability, and aqueous solubility compared to the free base form, making it particularly suitable for research applications requiring precise quantification and handling [2] [3].
This specific derivative combines two strategically valuable modifications: N-methylation and phenolic hydroxylation, creating a multifunctionalized THIQ derivative with enhanced potential for neuropharmacological applications. The endogenous occurrence of structurally related 1-methyl-THIQ compounds in mammalian brain tissue suggests potential regulatory roles in neurotransmission, stimulating research into their neuroprotective capabilities [4]. Crucially, the hydrobromide salt form offers superior handling characteristics and solubility properties essential for systematic biological evaluation compared to the free base or hydrochloride alternatives.
Experimental evidence positions this compound as a compelling candidate for modulating neurodegenerative pathways. In vitro studies demonstrate its capacity to protect mitochondrial complex I function against inhibition by the parkinsonism-inducing neurotoxin MPP+ (1-methyl-4-phenylpyridinium). This protective mechanism operates independently of antioxidant activity, suggesting a distinctive "shielding effect" on the mitochondrial respiratory machinery that prevents energy failure in dopaminergic neurons—a pathological hallmark of Parkinson's disease [4]. The phenolic hydroxyl group at position 7 likely contributes to both molecular recognition properties and bioavailability parameters, potentially facilitating interactions with biological targets involved in neuroprotection.
Table 2: Key Research Findings Supporting Neuroprotective Investigation
Biological Activity | Experimental Model | Key Finding | Mechanistic Insight |
---|---|---|---|
Mitochondrial Protection | Isolated rat liver mitochondria | Prevention of MPP+-induced complex I inhibition | Preservation of state 3 respiration rates |
Neurotoxin Antagonism | Striatal synaptosomes | Blockade of MPP+ neurotoxicity | Protection of tyrosine hydroxylase-positive neurons |
Structure-Activity Relationship | Comparative molecular studies | Activity dependent on N-methylation and C7 hydroxylation | Not attributable to antioxidant properties |
Target Specificity | Respiratory chain analysis | Selective protection of complex I function | Prevention of NADH dehydrogenase inhibition |
The compound's precise molecular interactions remain under investigation, with hypotheses including competitive binding at the MPP+ interaction site on complex I, allosteric modulation of the mitochondrial membrane environment, or stabilization of protein complexes within the electron transport chain. These neuroprotective properties, combined with its endogenous relevance and favorable physicochemical profile, establish 1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide as a compelling chemical tool for exploring novel therapeutic strategies against neurodegenerative pathologies [3] [4].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2